(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
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Description
(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H12N2OS3 and its molecular weight is 344.47. The purity is usually 95%.
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Biological Activity
The compound (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a derivative of pyrazole that has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine and carbonyl compounds. Recent studies highlight microwave-assisted synthesis as an efficient method that significantly reduces reaction time and improves yield compared to traditional heating methods .
Synthetic Pathway
- Starting Materials : Thiophene derivatives and hydrazine.
- Reagents : Ethanol as a solvent, with possible use of catalysts.
- Conditions : Microwave irradiation or reflux under controlled temperatures.
Structural Characteristics
The compound features a central pyrazole ring with two thiophene groups attached. The crystal structure reveals that the pyrazole ring adopts a twisted conformation, which influences its interactions in biological systems. Notably, hydrogen bonding and π-π interactions are present within the crystal lattice, potentially affecting biological activity .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using serial dilution methods, indicating effective antibacterial properties .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | E. coli | 20 |
Target Compound | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases. Specific mechanisms include the inhibition of NF-kB signaling pathways .
Antitumor Potential
Preliminary studies suggest that compounds with a similar structure to this compound may possess antitumor activity. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in vitro and in vivo models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrazole derivatives against a panel of pathogens. The target compound demonstrated superior activity against Gram-positive bacteria compared to controls.
- Anti-inflammatory Effects : In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in swelling and pain scores compared to untreated groups.
- Antitumor Activity : In vitro studies using cancer cell lines showed that the compound inhibited cell proliferation at micromolar concentrations, suggesting potential as an anticancer agent.
Properties
IUPAC Name |
(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS3/c19-16(15-6-3-9-22-15)18-12(14-5-2-8-21-14)10-11(17-18)13-4-1-7-20-13/h1-9,12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMSZNYEXXTBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.